Technical Monograph: 3-(4-Methylphenoxy)piperidine HCl
Technical Monograph: 3-(4-Methylphenoxy)piperidine HCl
Precision Identification, Synthesis, and Characterization of a Key Aryloxy-Piperidine Scaffold
Executive Summary: The Core Identity
In the landscape of medicinal chemistry, the 3-aryloxypiperidine scaffold represents a privileged structure, frequently serving as a pharmacophore in serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. The specific derivative 3-(4-Methylphenoxy)piperidine Hydrochloride is a critical building block for exploring structure-activity relationships (SAR) within this class.
This guide provides the definitive technical specifications for this molecule, resolving ambiguities in CAS indexing and establishing a validated protocol for its synthesis and verification.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | 3-(4-Methylphenoxy)piperidine Hydrochloride |
| Free Base CAS | 63843-39-0 |
| HCl Salt CAS | Not formally indexed in major public registries; refer to Free Base CAS 63843-39-0 (HCl salt) |
| Molecular Formula | C₁₂H₁₇NO[1][2] · HCl |
| Molecular Weight | 191.27 g/mol (Free Base) / 227.73 g/mol (HCl Salt) |
| Exact Mass | 191.1310 (Free Base) |
| SMILES | CC1=CC=C(C=C1)OC2CCCNC2.Cl |
| InChIKey | XLKBIUMAMUGELV-UHFFFAOYSA-N (Free Base) |
Synthetic Architecture & Fabrication
The synthesis of 3-(4-Methylphenoxy)piperidine HCl is non-trivial due to the need for regio-control at the piperidine ring. The most robust route employs a Mitsunobu coupling strategy, which offers superior stereochemical control compared to nucleophilic aromatic substitution (
Validated Synthetic Workflow
The protocol utilizes N-Boc-3-hydroxypiperidine as the chiral or racemic starting material. The Mitsunobu reaction inverts the stereochemistry at the C3 position; therefore, to obtain a specific enantiomer, one must start with the alcohol of opposite configuration.
Step 1: Mitsunobu Etherification
-
Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), p-Cresol (1.1 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Conditions:
, 12–16 hours under atmosphere. -
Mechanism: Activation of the alcohol by the betaine intermediate formed from
and DIAD, followed by displacement by the phenoxide.
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.
-
Conditions:
, 2 hours. -
Workup: Concentration in vacuo, trituration with diethyl ether to precipitate the hydrochloride salt.
Process Flow Diagram
The following diagram illustrates the logical flow of the synthesis and verification process.
Figure 1: Step-wise synthetic pathway from commercial starting materials to the hydrochloride salt.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the synthesized compound must be verified using orthogonal analytical methods. The following data profiles are expected for 3-(4-Methylphenoxy)piperidine HCl.
Proton NMR ( NMR) Profile
-
Solvent: DMSO-
or Methanol- . -
Key Signals:
-
2.25 ppm (s, 3H): Methyl group on the aromatic ring (
). - 6.80–7.15 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern typical of p-tolyl ethers).
- 4.50 ppm (m, 1H): Methine proton at C3 (chiral center), shifted downfield due to oxygen proximity.
-
3.00–3.40 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (
and ). -
9.00+ ppm (br s, 1-2H): Ammonium protons (
), visible in DMSO- but exchangeable in Methanol- .
-
2.25 ppm (s, 3H): Methyl group on the aromatic ring (
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Parent Ion (
): 192.14 m/z. -
Fragmentation Pattern:
-
Loss of the piperidine ring or cleavage of the ether bond may produce a characteristic tropylium ion fragment (m/z 91) or the p-cresol fragment (m/z 108/107).
-
Handling, Stability, and Safety
As a secondary amine hydrochloride salt, this compound exhibits specific stability characteristics that must be managed during storage and handling.
Stability Profile
-
Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. The compound should be stored in a desiccator.
-
Oxidation: The benzylic methyl group is susceptible to slow oxidation if exposed to strong oxidants or UV light over prolonged periods.
-
Shelf Life: >2 years when stored at
under inert atmosphere (Argon/Nitrogen).
Safety Precautions (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Protocol: Handle inside a fume hood wearing nitrile gloves and safety goggles. Avoid dust formation.
Applications in Drug Discovery[3][4]
The 3-aryloxypiperidine motif is not merely a random chemical structure; it is a bioisostere found in several high-profile CNS-active agents.
-
Monoamine Transporter Inhibition: The distance between the basic nitrogen and the aromatic ring in this scaffold mimics the pharmacophore of serotonin (5-HT) and norepinephrine (NE).
-
Selectivity Tuning: The 4-methyl substituent on the phenoxy ring serves as a lipophilic probe. In SAR studies, this position is often modified (e.g., to
or ) to modulate metabolic stability and potency against the target transporter. -
Metabolite Standards: This compound may serve as a reference standard for the degradation or metabolism of more complex drugs containing the p-tolyloxy moiety.
References
-
PubChem. 3-(4-methylphenoxy)piperidine (Compound).[] National Library of Medicine. Accessed March 2, 2026. [Link]
- Mitsunobu, O.The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Methodology Reference).
